molecular formula C8H13NO B3008273 1-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS No. 50654-43-8

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3008273
CAS No.: 50654-43-8
M. Wt: 139.198
InChI Key: OTFFQLYIFZDRRJ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It features a cyclohexane ring substituted with a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction typically proceeds under basic conditions, using a catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reactants to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Cyclohexane-1-carboxylic acid.

    Reduction: 1-(Aminomethyl)cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)cyclohexane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the carbonitrile group undergoes hydrogenation to form an amine. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    Cyclohexane-1-carbonitrile: Lacks the hydroxymethyl group.

    1-(Hydroxymethyl)cyclohexane: Lacks the carbonitrile group.

    Cyclohexane-1-carboxylic acid: The carbonitrile group is replaced with a carboxylic acid group.

Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFQLYIFZDRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-cyanocyclohexanecarboxylate (prepared according to Fleming et. al, J. Org. Chem. 2005, 70, 2200) (8.54 g, 51.10 mmol) in anhydrous tetrahydrofuran (300 mL) was added anhydrous methanol (3.1 mL, 78.00 mmol) and lithium borohydride (4.0 M solution in tetrahydrofuran 19 mL, 76 mmol). The reaction solution was heated to reflux under a nitrogen atmosphere for 4 hours, cooled to ambient temperature. The mixture was quenched by the slow addition of saturated aqueous ammonium chloride (5 mL). The mixture was diluted with ethyl acetate (400 mL), washed with a 2:1 mixture of saturated aqueous ammonium chloride and water (2×300 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as a colorless oil (6.30 g, 89%): 1H NMR (300 MHz, CDCl3) δ 3.55 (s, 2H), 2.78 (br s, 1H), 1.98-1.93 (m, 2H), 1.74-1.69 (m, 4H), 1.63-1.48 (m, 4H).
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
89%

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